molecular formula C8H17NO B13078252 2-[(3S)-1-methylpiperidin-3-yl]ethanol CAS No. 1620510-56-6

2-[(3S)-1-methylpiperidin-3-yl]ethanol

Cat. No.: B13078252
CAS No.: 1620510-56-6
M. Wt: 143.23 g/mol
InChI Key: PLZATTBQOOIXMS-QMMMGPOBSA-N
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Description

2-[(3S)-1-Methylpiperidin-3-yl]ethanol is a chiral piperidine derivative characterized by a six-membered saturated ring with a methyl group at the 1-position and an ethanol moiety at the 3-position in the (S)-configuration. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in the development of kinase inhibitors and antidepressants. Its synthesis typically involves alkylation or substitution reactions, as evidenced by derivatives like 22a-c in studies targeting PKCθ inhibitors . The stereochemistry and substitution patterns influence its physicochemical properties, such as solubility and metabolic stability, which are critical for drug design.

Properties

CAS No.

1620510-56-6

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[(3S)-1-methylpiperidin-3-yl]ethanol

InChI

InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1

InChI Key

PLZATTBQOOIXMS-QMMMGPOBSA-N

Isomeric SMILES

CN1CCC[C@H](C1)CCO

Canonical SMILES

CN1CCCC(C1)CCO

Origin of Product

United States

Preparation Methods

Reaction of (3S)-1-methylpiperidine with Ethylene Oxide

A widely reported method involves the nucleophilic attack of the secondary amine nitrogen in (3S)-1-methylpiperidine on ethylene oxide, resulting in ring-opening and formation of the ethanol side chain. This reaction is typically catalyzed by a strong base to facilitate ring-opening and is conducted under controlled temperature to maintain stereochemical integrity.

Parameter Typical Conditions Notes
Reactants (3S)-1-methylpiperidine, ethylene oxide Ethylene oxide is reactive and toxic
Catalyst/Base Strong base (e.g., NaOH, KOH) Facilitates ring-opening
Solvent Aprotic solvents (e.g., THF, DMSO) Enhances nucleophilicity
Temperature 0–50 °C Controlled to avoid side reactions
Reaction Time Several hours Monitored to optimize yield
Stereochemistry Retained at (3S) position Critical for biological activity

This method yields 2-[(3S)-1-methylpiperidin-3-yl]ethanol with high regioselectivity and stereoselectivity, suitable for both lab-scale and industrial synthesis.

Cyclization Strategies from Functionalized Precursors

Alternative synthetic routes involve multi-step sequences where the piperidine ring is constructed or functionalized with the desired substituents. For example, organometallic-mediated cyclizations and palladium-catalyzed allylic amination have been reported for related piperidine derivatives, which can be adapted for the (3S)-1-methylpiperidin-3-yl ethanol framework.

While these methods are more complex, they offer routes to enantiomerically enriched products and structural analogs.

In industrial settings, the preparation of this compound often employs continuous flow reactors to improve safety, efficiency, and scalability, especially when handling reactive intermediates like ethylene oxide. Key factors include:

Post-synthesis, the compound can undergo further transformations such as oxidation, reduction, or substitution on the ethanol or piperidine ring to generate derivatives for pharmaceutical applications.

Reaction Type Reagents/Conditions Outcome
Oxidation KMnO4, CrO3 Conversion of ethanol to aldehyde or acid
Reduction NaBH4, LiAlH4 Reduction of carbonyl groups or ring saturation
Substitution Halogens, alkylating agents Functionalization of piperidine ring

These reactions require careful control to preserve the stereochemistry at the 3-position and avoid ring degradation.

Method Key Reactants/Conditions Advantages Limitations
Ethylene oxide ring-opening (3S)-1-methylpiperidine, ethylene oxide, strong base Simple, high yield, stereoselective Requires handling of toxic ethylene oxide
Radical 5-exo cyclization Aziridines, tri-n-butyltin hydride, AIBN High stereocontrol, versatile Multi-step, requires radical initiators
Pd-catalyzed allylic amination Palladium catalyst, allylic substrates Enantiomeric purity, functional group tolerance Complex catalyst system, cost
Continuous flow industrial process Automated reactors, catalyst optimization Scalable, reproducible, efficient Requires specialized equipment

The preparation of this compound is predominantly achieved through nucleophilic ring-opening of ethylene oxide by (3S)-1-methylpiperidine under basic catalysis, offering a straightforward and stereoselective route. Alternative synthetic strategies involving cyclization and palladium-catalyzed reactions provide routes to enantiomerically enriched analogs and derivatives. Industrial production benefits from continuous flow technology and optimized reaction parameters to ensure high purity and yield. Further functionalization of the compound expands its utility in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-1-methylpiperidin-3-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[(3S)-1-methylpiperidin-3-yl]ethanone .

Scientific Research Applications

2-[(3S)-1-methylpiperidin-3-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3S)-1-methylpiperidin-3-yl]ethanol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between 2-[(3S)-1-methylpiperidin-3-yl]ethanol and related compounds:

Compound Name Core Structure Key Substituents Stereochemistry Molecular Weight
This compound Piperidine -CH2CH2OH at C3, -CH3 at N1 (3S) 157.23*
Paroxol (MM1032.12) Piperidine -CH2OH at C3, 4-(4-fluorophenyl) at C4 (3S,4R) 223.29
(2-Chloro-5-methylpyridin-3-yl)methanol Pyridine -CH2OH at C3, -Cl at C2, -CH3 at C5 N/A (aromatic) 157.60
Compound 22a Pyrimidine-diamine -[(3S)-1-methylpiperidin-3-yl]methyl linker N/A (heterocyclic) 398.22

*Calculated based on molecular formula C8H17NO.

Key Observations :

  • Piperidine vs. Pyridine : The saturated piperidine ring in the target compound enhances conformational flexibility compared to aromatic pyridine derivatives . This flexibility may improve binding to biological targets like enzymes or receptors.

Key Observations :

  • The target compound’s derivatives (e.g., 22a) are synthesized with moderate-to-high yields (59–74%) via nucleophilic substitution, underscoring the efficiency of introducing the (3S)-1-methylpiperidin-3-yl group .
  • Paroxol’s synthesis likely requires additional steps for fluorophenyl incorporation, which may reduce overall yield .

Key Observations :

  • The ethanol group in the target compound improves aqueous solubility compared to Paroxol’s fluorophenyl group, which favors blood-brain barrier penetration .
  • Chlorine and methoxy substituents in pyridine derivatives increase LogP, making them suitable for non-polar applications .

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